(R)-1-(tert-Butoxycarbonyl)-2-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid
Description
(R)-1-(tert-Butoxycarbonyl)-2-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid (CAS: 959576-52-4, molecular formula: C21H25NO4, molecular weight: 355.43 g/mol) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a naphthalen-2-ylmethyl substituent at the 2-position of the pyrrolidine ring. This compound is widely used as a building block in medicinal chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and peptide-based therapeutics . Its bulky naphthyl group enhances lipophilicity, which can influence membrane permeability and protein-binding interactions.
Properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-20(2,3)26-19(25)22-12-6-11-21(22,18(23)24)14-15-9-10-16-7-4-5-8-17(16)13-15/h4-5,7-10,13H,6,11-12,14H2,1-3H3,(H,23,24)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOMUOZNEGRIFH-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC3=CC=CC=C3C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC3=CC=CC=C3C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375969 | |
| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959576-52-4 | |
| Record name | 1-(1,1-Dimethylethyl) (2R)-2-(2-naphthalenylmethyl)-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959576-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(R)-1-(tert-Butoxycarbonyl)-2-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid, with the CAS number 959576-52-4, is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, applications in drug development, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 355.43 g/mol
- CAS Number : 959576-52-4
- MDL Number : MFCD06795554
The compound features a pyrrolidine ring substituted with a naphthylmethyl group and a tert-butoxycarbonyl (Boc) protecting group, making it suitable for various synthetic applications in peptide chemistry and drug development.
Research indicates that this compound may interact with several biological pathways:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including A549 lung cancer cells. The presence of the naphthyl group is believed to enhance its interaction with cellular targets, leading to increased apoptosis in cancer cells .
- Receptor Modulation : The compound may influence key receptors involved in cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival .
- Amino Acid Transport : It has been noted that compounds related to this structure can affect amino acid transport mechanisms, potentially impacting metabolic processes within cells .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against specific cancer cell lines. For example:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 25 | Moderate Cytotoxicity |
| HeLa | 30 | Moderate Cytotoxicity |
| MCF7 | 40 | Low Cytotoxicity |
These results indicate that while the compound shows promise as an anticancer agent, its efficacy varies significantly across different cell types.
Case Studies
- Study on A549 Cells : A study conducted on A549 human lung adenocarcinoma cells revealed that treatment with this compound led to a reduction in cell viability by approximately 63% at a concentration of 100 µM after 24 hours of exposure .
- Comparative Analysis with Cisplatin : When compared to cisplatin, a well-known chemotherapeutic agent, the compound demonstrated a lower but significant reduction in cell viability, suggesting potential as an adjunct therapy or lead compound for further modifications aimed at enhancing anticancer properties .
Applications in Drug Development
Due to its structural characteristics and biological activity, this compound is being explored for:
- Peptide Synthesis : Its Boc-protected amine functionality makes it an ideal candidate for synthesizing complex peptides that could serve as therapeutic agents .
- Targeted Therapies : The compound's ability to modulate key biological pathways positions it as a potential lead in developing targeted therapies for cancer and other diseases .
- Neuroscience Research : Its unique structure may also facilitate studies into neurological pathways, potentially leading to advancements in treatments for neurodegenerative diseases .
Scientific Research Applications
Basic Information
- Molecular Formula : C21H25NO4
- Molecular Weight : 355.43 g/mol
- CAS Number : 959576-52-4
- MDL Number : MFCD06795554
Structure
The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a naphthylmethyl substituent, which contribute to its unique reactivity and selectivity in chemical reactions.
Medicinal Chemistry
(R)-1-(tert-Butoxycarbonyl)-2-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial for the efficacy and safety of drugs.
Case Study: Synthesis of Antiviral Agents
Recent studies have utilized this compound in synthesizing antiviral agents targeting specific viral mechanisms. For instance, modifications to the naphthylmethyl group have led to derivatives that exhibit improved activity against viral infections.
Organic Synthesis
The compound is employed as a building block in organic synthesis due to its ability to undergo various reactions, including:
- Nucleophilic substitutions
- Coupling reactions
These reactions enable the construction of complex molecular architectures that are vital in drug discovery and development.
Table 1: Summary of Synthetic Applications
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Replacement of leaving groups with nucleophiles | Amino acid derivatives |
| Coupling Reactions | Formation of carbon-carbon bonds | Complex natural products |
Potential Therapeutic Uses
There is ongoing research into the therapeutic potential of this compound in treating conditions such as:
- Neurological Disorders : Its structural features may allow it to interact with neurotransmitter systems.
- Cancer Therapy : Initial studies suggest that derivatives may inhibit tumor growth by targeting specific pathways involved in cancer progression.
Case Study: Neuroprotective Effects
Research has indicated that certain derivatives of this compound exhibit neuroprotective effects in preclinical models of neurodegenerative diseases, highlighting its potential as a lead compound for further development.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. Common reagents include:
Mechanism : Protonation of the Boc carbonyl oxygen followed by tert-butyl cation elimination.
Carboxylic Acid Functionalization
The carboxylic acid undergoes standard derivatization reactions:
Esterification
Amidation
| Amine | Coupling Agent | Conditions | Yield | Source |
|---|---|---|---|---|
| Proline methyl ester | HATU, DIPEA | DMF, 25°C, 12 hr | 84% | |
| Benzylamine | EDCI/HOBt | CHCl, 0°C | 76% |
Nucleophilic Substitution at the Pyrrolidine Nitrogen
After Boc deprotection, the secondary amine reacts with electrophiles:
Steric Effects : The naphthalenylmethyl group reduces reactivity toward bulky electrophiles (e.g., tert-butyl bromide) by ~40% compared to unsubstituted analogues .
Ring Functionalization
The pyrrolidine ring participates in stereoselective reactions:
Hydrogenation
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd/C, H (1 atm) | EtOH, 25°C, 12 hr | cis-2,5-Disubstituted pyrrolidine | 91% |
Oxidation
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| RuO | CCl, HO, 0°C | Pyrrolidinone derivative | 63% |
Naphthalene Ring Modifications
The naphthalen-2-ylmethyl group undergoes electrophilic aromatic substitution (EAS):
| Reaction | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO, HSO | 0°C, 1 hr | 6-Nitro-naphthalenylmethyl derivative | 55% | |
| Bromination | Br, FeBr | CHCl, 25°C | 6-Bromo-naphthalenylmethyl derivative | 60% |
Regioselectivity : EAS occurs preferentially at the 6-position due to steric hindrance from the pyrrolidine moiety .
Key Challenges and Solutions
-
Steric Hindrance : The naphthalenylmethyl group limits reactivity at the pyrrolidine nitrogen. Solutions include using phase-transfer catalysts (e.g., PEG-400) .
-
Racemization Risk : Carboxylic acid activation at high temperatures (>60°C) leads to partial racemization. Mitigated by using room-temperature coupling agents (e.g., HATU) .
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects on Lipophilicity :
- The naphthalenylmethyl group in the target compound confers significant hydrophobicity (clogP ~4.5), making it suitable for targeting hydrophobic protein pockets. In contrast, compounds with polar substituents (e.g., hydroxymethyl or methoxypropyl ) exhibit lower clogP values (~1.5–2.0), enhancing solubility but reducing cell permeability .
- The 4-fluorobenzyl analog balances lipophilicity and electronic effects, as fluorine’s electronegativity improves binding affinity to aromatic residues in enzymes .
Stereochemical Influence :
- The (2R,4R) configuration in some analogs (e.g., ) induces distinct conformational restrictions compared to the (R) -configured target compound, affecting interactions with chiral biological targets .
Synthetic Utility :
- The target compound and its analogs are synthesized via EDC/HOBt-mediated coupling and Boc deprotection strategies, as seen in PROTAC synthesis () .
- Bulkier substituents (e.g., naphthalenylmethyl) require optimized coupling conditions to avoid steric hindrance, whereas smaller groups (e.g., methyl) proceed efficiently under standard conditions .
Preparation Methods
Starting Material Selection and Protection
The synthesis generally begins with a chiral pyrrolidine-2-carboxylic acid or its ester, often in the (R)-configuration to ensure enantiospecificity. The nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) to yield the Boc-protected intermediate.
Reaction:
$$
\text{(R)-pyrrolidine-2-carboxylic acid} + \text{Boc}_2\text{O} \rightarrow \text{(R)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic acid}
$$
Alkylation at the 2-Position
The introduction of the naphthalen-2-ylmethyl group is achieved through alkylation. The carboxylic acid can be protected as an ester (e.g., methyl or benzyl ester) to prevent side reactions. The α-position is activated via deprotonation using a strong base (such as sodium hydride or n-butyllithium), followed by reaction with naphthalen-2-ylmethyl halide (e.g., bromide or chloride).
- Use of a strong, non-nucleophilic base for selective deprotonation.
- Conducting the reaction at low temperature to minimize racemization.
- Employing phase transfer catalysts (e.g., quaternary ammonium salts) can enhance alkylation efficiency.
Reaction:
$$
\text{Boc-protected pyrrolidine ester} + \text{Base} \xrightarrow{\text{Deprotonation}} \text{Enolate} + \text{Naphthalen-2-ylmethyl halide} \rightarrow \text{Alkylated product}
$$
Hydrolysis and Final Deprotection
After successful alkylation, the ester protecting group is hydrolyzed under acidic or basic conditions to regenerate the carboxylic acid. If necessary, the Boc group can be retained or removed depending on the downstream application. Purification is typically achieved by column chromatography.
Reaction:
$$
\text{Alkylated ester} + \text{H}_2\text{O}/\text{Acid or Base} \rightarrow \text{this compound}
$$
Purification and Characterization
The crude product is purified by silica gel column chromatography, using a mixture of petroleum ether and ethyl acetate as eluents. The purity and identity of the compound are confirmed by NMR spectroscopy, mass spectrometry, and, if necessary, chiral HPLC to assess enantiomeric purity.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc Protection | Boc2O, base (Et3N or NaHCO3), DCM | 90–95 | Room temperature, 2–4 hours |
| Alkylation (α-position) | NaH or n-BuLi, naphthalen-2-ylmethyl halide, THF | 70–85 | 0–5°C, 2–6 hours, phase transfer catalyst optional |
| Ester Hydrolysis | NaOH (aq) or HCl (aq), MeOH or THF | 85–95 | Room temperature, 1–3 hours |
| Purification | Silica gel chromatography, PE/EA (5:1) | — | Product as white solid |
PE = Petroleum Ether, EA = Ethyl Acetate
Example Reaction Scheme
(R)-pyrrolidine-2-carboxylic acid
|
[Boc2O, Base]
↓
(R)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic acid
|
[Esterification, if needed]
↓
(R)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylate ester
|
[NaH or n-BuLi, Naphthalen-2-ylmethyl halide]
↓
(R)-1-(tert-Butoxycarbonyl)-2-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylate ester
|
[Hydrolysis]
↓
this compound
Q & A
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Identification : Analogous compounds (e.g., phenethyl-substituted derivatives) are classified under GHS Category 4 acute toxicity (oral), Category 2 skin irritation, and Category 2A eye irritation .
- Exposure Controls : Use fume hoods, maintain negative pressure, and avoid aerosol formation. No occupational exposure limits are established, but engineering controls (e.g., local exhaust ventilation) are recommended .
- PPE : Nitrile gloves, lab coats, and EN 166-compliant safety goggles. For prolonged exposure, use respiratory protection (NIOSH-certified N95 masks) .
| GHS Hazard | Precautionary Measures |
|---|---|
| H302 (Harmful if swallowed) | Avoid ingestion; use closed systems during transfers. |
| H315 (Skin irritation) | Wear chemically resistant gloves (e.g., nitrile). |
| H319 (Serious eye irritation) | Safety goggles with side shields. |
Q. What synthetic strategies are validated for preparing this compound?
Methodological Answer:
- Key Steps :
- Boc Protection : Introduce tert-butoxycarbonyl (Boc) to the pyrrolidine nitrogen under anhydrous conditions (e.g., Boc₂O, DMAP, DCM) .
- Alkylation : React with naphthalen-2-ylmethyl bromide using a strong base (e.g., LDA) at -78°C to minimize racemization .
- Purification : Use silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization (EtOH/H₂O) to isolate the enantiomerically pure product .
| Step | Conditions | Yield |
|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM, 0°C → RT, 12 hr | 85–90% |
| Alkylation | LDA, THF, -78°C, 2 hr | 60–70% |
| Purification | Silica gel (hexane:EtOAc 3:1) | 95% purity |
Q. How can chiral purity be confirmed post-synthesis?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA column (hexane:IPA 90:10, 1 mL/min); compare retention times with racemic standards .
- Optical Rotation : Measure [α]D²⁵ in CHCl₃; deviations > ±2° indicate enantiomeric impurities .
- X-ray Crystallography : Resolve absolute configuration (e.g., Cu Kα radiation, R factor < 0.05) .
Advanced Research Questions
Q. How to mitigate diastereomer formation during pyrrolidine alkylation?
Methodological Answer:
Q. How to resolve discrepancies between theoretical and experimental NMR data?
Methodological Answer:
- Solvent Effects : Compare experimental shifts (CDCl₃ vs. DMSO-d6); naphthalene protons (δ 7.2–8.0 ppm) may exhibit deshielding in polar solvents .
- Conformational Analysis : Use NOESY to identify axial vs. equatorial substituent orientations (e.g., naphthalene-methyl coupling) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level; compare calculated vs. observed chemical shifts .
Q. What computational methods predict Boc group stability under acidic conditions?
Methodological Answer:
Q. How does the naphthalene substituent affect catalytic hydrogenation efficiency?
Methodological Answer:
- Steric Hindrance : Compare turnover frequency (TOF) with phenyl analogs; naphthalene reduces TOF by 40% due to restricted access to the catalyst surface .
- Electronic Effects : Measure Hammett constants (σ⁺) to assess electron-withdrawing/donating effects on reaction rates .
Data Contradiction Analysis Example
Issue : Conflicting reports on Boc group stability in polar aprotic solvents.
Resolution :
- Controlled Experiment : Heat compound in DMF at 60°C for 24 hr; monitor via TLC.
- Findings : No degradation observed (Rf unchanged), confirming stability under mild conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
